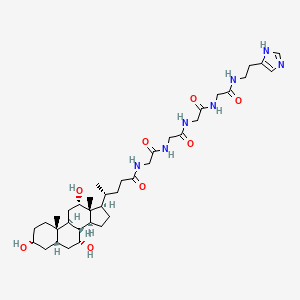
Cholyltetraglycylhistamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholyltetraglycylhistamine is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is a derivative of histamine, a biogenic amine involved in local immune responses, and is modified with cholyl and glycine groups to enhance its properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cholyltetraglycylhistamine typically involves the stepwise addition of glycine residues to a histamine backbone, followed by the conjugation of a cholyl group. The process can be summarized as follows:
Histamine Activation: Histamine is first activated using a suitable reagent such as carbodiimide to form an intermediate that can react with glycine.
Glycine Addition: Glycine is added stepwise under controlled conditions, often using protecting groups to ensure selective reactions. Each addition requires activation of the carboxyl group of glycine, typically using reagents like N-hydroxysuccinimide (NHS) and carbodiimide.
Cholyl Conjugation: The final step involves the conjugation of the cholyl group to the tetraglycylhistamine intermediate. This step is usually carried out under mild conditions to preserve the integrity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
Cholyltetraglycylhistamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the histamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the histamine moiety, while substitution reactions can introduce various functional groups.
科学研究应用
Cholyltetraglycylhistamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and conjugation reactions.
Biology: Investigated for its potential role in modulating histamine receptors and related pathways.
Medicine: Explored for its potential therapeutic applications, particularly in targeting histamine-related conditions.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
作用机制
The mechanism of action of cholyltetraglycylhistamine involves its interaction with histamine receptors. The cholyl and glycine modifications enhance its binding affinity and selectivity for specific receptor subtypes. This interaction can modulate various physiological responses, including immune reactions and neurotransmission.
相似化合物的比较
Similar Compounds
- Cholyldiglycylhistamine
- Cholyltriglycylhistamine
- Cholylglycylhistamine
Uniqueness
Cholyltetraglycylhistamine is unique due to the presence of four glycine residues, which enhance its solubility and stability compared to its analogs. This makes it a valuable compound for various applications, particularly in research and therapeutic contexts.
属性
CAS 编号 |
98584-70-4 |
|---|---|
分子式 |
C37H59N7O8 |
分子量 |
729.9 g/mol |
IUPAC 名称 |
(4R)-N-[2-[[2-[[2-[[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C37H59N7O8/c1-21(25-5-6-26-35-27(14-29(47)37(25,26)3)36(2)10-8-24(45)12-22(36)13-28(35)46)4-7-30(48)40-17-32(50)42-19-34(52)43-18-33(51)41-16-31(49)39-11-9-23-15-38-20-44-23/h15,20-22,24-29,35,45-47H,4-14,16-19H2,1-3H3,(H,38,44)(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,52)/t21-,22+,24-,25-,26+,27+,28-,29+,35+,36+,37-/m1/s1 |
InChI 键 |
BLDKLXOVVLBBIN-KZAFNTRISA-N |
手性 SMILES |
C[C@H](CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
规范 SMILES |
CC(CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


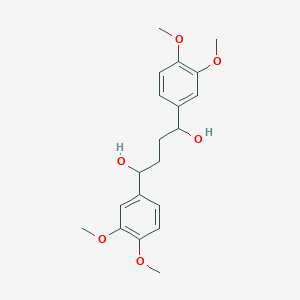
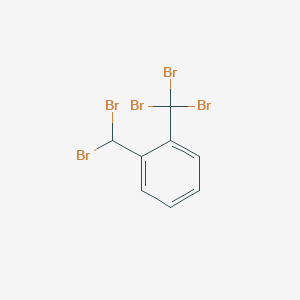
![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
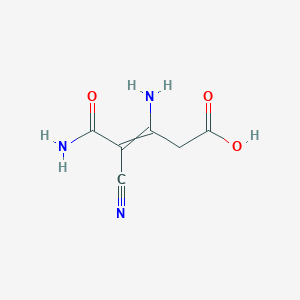
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
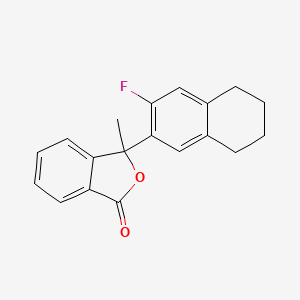
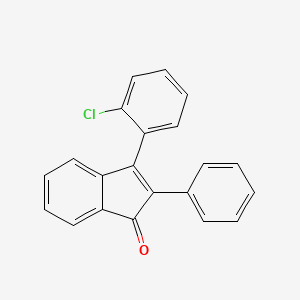
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
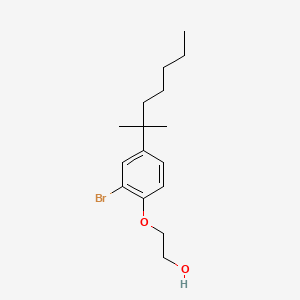
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
